molecular formula C8H5ClN2O2 B1429243 Methyl 3-chloro-2-cyano-pyridine-4-carboxylate CAS No. 1168102-35-9

Methyl 3-chloro-2-cyano-pyridine-4-carboxylate

Cat. No.: B1429243
CAS No.: 1168102-35-9
M. Wt: 196.59 g/mol
InChI Key: MGZDOMRTMXPJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-2-cyano-pyridine-4-carboxylate is a pyridine derivative characterized by a chloro group at position 3, a cyano group at position 2, and a methyl ester at position 4. Its molecular formula is C₈H₅ClN₂O₂, with a molecular weight of 196.59 g/mol. This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, where its electron-withdrawing substituents (Cl and CN) enhance reactivity in nucleophilic substitution or cross-coupling reactions. The ester group at position 4 improves solubility in organic solvents, making it a versatile intermediate in heterocyclic chemistry .

Properties

IUPAC Name

methyl 3-chloro-2-cyanopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)5-2-3-11-6(4-10)7(5)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZDOMRTMXPJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate typically involves the reaction of 3-chloro-2-cyano-pyridine with methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-cyano-pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-chloro-2-cyano-pyridine-4-carboxylate is utilized as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating diseases such as tuberculosis and other infections.

Case Study: Chemotherapeutic Properties

Research indicates that derivatives of this compound possess significant chemotherapeutic properties. For instance, compounds derived from this structure have been tested for efficacy against Mycobacterium tuberculosis, demonstrating promising results in preclinical studies .

CompoundActivityReference
2-Methyl-pyridine-4-carboxylic acid derivativesAntitubercular
N-(2-Methyl-pyridyl(4)-carbonyl)-N,N-dimethylhydrazineAntimicrobial

Agrochemical Applications

This compound is also significant in agrochemical formulations. It serves as an intermediate in the synthesis of various pesticides and herbicides.

Case Study: Insecticidal Applications

Research has shown that derivatives of this compound can be transformed into effective insecticides. For example, its conversion to pyrethroid intermediates has been documented, showcasing its utility in crop protection .

ApplicationTypeReference
Pyrethroid synthesisInsecticide
Pymetrozine productionInsecticide

Synthesis of Nutraceuticals

This compound is involved in synthesizing compounds like Niacinamide and Niacin (Vitamin B3), which are essential for human nutrition.

Case Study: Vitamin Synthesis

The compound acts as a building block in the production of Niacinamide, which is used extensively in dietary supplements and skincare products due to its beneficial properties for skin health .

NutraceuticalRoleReference
NiacinamideSkin health supplement
NiacinDietary supplement

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds applications in various industrial processes including fine chemical synthesis.

Case Study: Fine Chemicals

The compound is used as a precursor in synthesizing fine chemicals that have applications across multiple industries, including cosmetics and personal care products .

IndustryApplicationReference
CosmeticsSkin formulations
Personal CareActive ingredients

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyano and ester groups can participate in various biochemical pathways, potentially leading to the formation of active metabolites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 3-chloro-2-cyano-pyridine-4-carboxylate are best contextualized by comparing it to analogous pyridine derivatives. Below is a detailed analysis:

Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (3), CN (2), COOCH₃ (4) C₈H₅ClN₂O₂ 196.59 High reactivity for cross-coupling; intermediate in drug synthesis
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate CN (3), COOEt (2), CF₃ (4), Me (6) C₁₁H₉F₃N₂O₂ 258.20 Enhanced lipophilicity (CF₃); used in fluorinated drug scaffolds
2-Chloro-3-methyl-4-pyridinecarboxylic acid Cl (2), Me (3), COOH (4) C₇H₆ClNO₂ 171.58 Acidic (COOH); potential for salt formation in APIs
Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate Cl (2), I (4), acrylate (3) C₉H₇ClINO₂ 323.52 Iodine enables Suzuki-Miyaura couplings; bulky substituents
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate Cl (4), acrylate (3) C₉H₈ClNO₂ 211.62 Conjugated acrylate for polymerization or Diels-Alder reactions

Key Findings and Implications

Electron-Withdrawing Effects: The chloro and cyano groups in the target compound enhance electrophilicity at positions 2 and 4, favoring nucleophilic aromatic substitution (e.g., with amines or thiols) . In contrast, 2-Chloro-3-methyl-4-pyridinecarboxylic acid lacks the cyano group, reducing its reactivity but increasing acidity (pKa ~3.5) for salt-based formulations .

Functional Group Impact: The trifluoromethyl group in Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate significantly boosts lipophilicity (logP ~2.8), making it valuable in blood-brain barrier-penetrant drugs . Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate incorporates iodine, a heavy atom useful in X-ray crystallography and radio-labeling .

Synthetic Utility :

  • The acrylate moiety in (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate enables conjugation reactions, such as Michael additions or cycloadditions, for constructing polycyclic systems .
  • The target compound’s methyl ester simplifies purification compared to carboxylic acid derivatives, which often require acidic workups .

Biological Activity

Methyl 3-chloro-2-cyano-pyridine-4-carboxylate (MCC) is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MCC is characterized by the following chemical structure:

  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 201.60 g/mol
  • IUPAC Name : this compound

The presence of the cyano and chloro groups in its structure contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that MCC exhibits several mechanisms through which it exerts its biological effects:

  • Inhibition of Enzymatic Activity : MCC has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly through targeting pathways associated with macrophage migration inhibitory factor (MIF) .
  • Antimicrobial Properties : Preliminary studies suggest that MCC may possess antimicrobial activity against various bacterial strains, making it a candidate for further evaluation as an antibacterial agent .
  • Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that MCC can induce cytotoxic effects on cancer cell lines, suggesting potential as an anticancer therapeutic .

Table 1: Summary of Biological Activities of MCC

Biological ActivityMechanism of ActionReference
Enzyme InhibitionInhibits MIF-related signaling pathways
Antimicrobial ActivityEffective against Staphylococcus aureus
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Anticancer Potential

A study investigated the effects of MCC on the proliferation of human prostate cancer cells. The results indicated that MCC significantly reduced cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another study, MCC was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like vancomycin .

Q & A

Q. What are the standard synthetic routes for Methyl 3-chloro-2-cyano-pyridine-4-carboxylate, and how do reaction conditions influence yields?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For structurally analogous pyridine derivatives, common methods include halogenation of pyridine precursors followed by cyano-group introduction using reagents like CuCN or Pd-catalyzed cross-coupling. Yields depend on catalysts (e.g., palladium for coupling), solvent polarity (DMF or THF), and temperature control. For example, highlights similar compounds synthesized with yields varying from 45% to 85% based on these parameters .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., chlorine and cyano groups induce distinct deshielding patterns).
  • IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns. Structural data from PubChem () supports these methodologies .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

  • HPLC Purity Analysis : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH).
  • pH-Dependent Stability : Buffered solutions (pH 3–9) to assess hydrolysis susceptibility. notes that pyridine esters are sensitive to alkaline conditions due to ester hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize synthetic yield and minimize side products?

Use Design of Experiments (DoE) to systematically vary parameters:

  • Catalyst Loading : Pd(PPh3)4 (0.5–5 mol%) for coupling efficiency.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity.
  • Temperature Gradients : Higher temperatures (80–120°C) may accelerate kinetics but risk decomposition. reports optimized yields (72–89%) for similar heterocycles using these strategies .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., IC50 determination) with cellular viability tests to confirm target specificity.
  • Molecular Docking : Computational models (e.g., AutoDock Vina) can predict binding modes to receptors, aligning with ’s approach for related compounds .
  • Batch Reproducibility : Ensure consistent purity (≥95% by HPLC) to eliminate impurities as confounding factors.

Q. How does this compound serve as a building block in drug discovery?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing chlorine with fluorine) to probe electronic effects.
  • Fragment-Based Drug Design : The cyano group enhances hydrogen bonding to biological targets. highlights similar pyridine-carboxylates as kinase inhibitor precursors .

Q. What computational tools predict the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) Simulations : Model solvation effects and binding kinetics. ’s reaction data supports DFT applications for pyridine derivatives .

Q. How should researchers address discrepancies in spectral data during structural elucidation?

  • Cross-Validation : Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian).
  • Crystallographic Validation : If single crystals are obtainable, X-ray diffraction provides unambiguous confirmation. ’s PubChem data offers reference spectral profiles .

Methodological Notes

  • Data Contradiction Analysis : For inconsistent results (e.g., variable reaction yields), apply statistical tools like ANOVA to identify significant factors.
  • Advanced Characterization : Utilize hyphenated techniques (LC-MS/MS) for trace impurity profiling.
  • Ethical Sourcing : Avoid suppliers with unverified purity claims; prioritize CAS-registered sources (e.g., PubChem in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-2-cyano-pyridine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.